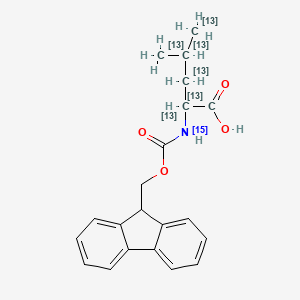2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid
CAS No.:
Cat. No.: VC18555283
Molecular Formula: C21H23NO4
Molecular Weight: 360.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H23NO4 |
|---|---|
| Molecular Weight | 360.36 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
| Standard InChI | InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |
| Standard InChI Key | CBPJQFCAFFNICX-KZXPQFBISA-N |
| Isomeric SMILES | [13CH3][13CH]([13CH3])[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
The compound’s systematic name explicitly denotes its isotopic enrichment:
-
15N labels the amino group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety.
-
13C labels all six carbon atoms in the leucine backbone: five in the pentanoic acid chain (positions 1–5) and one in the γ-methyl branch (position 113C) . This labeling pattern ensures uniform isotopic distribution, critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.
Table 1: Structural and Isotopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | (13CH3)213CH13CH213CH(15NH-Fmoc)13CO2H | |
| Molecular Weight | 360.36 g/mol | |
| CAS Number | 1163133-36-5 | |
| Isotopic Purity | 98–99% 13C; 98–99% 15N | |
| Melting Point | 152–156°C |
The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), enabling sequential coupling and deprotection reactions . The 13C6,15N labeling permits unambiguous discrimination of synthesized peptides in complex biological matrices, enhancing signal-to-noise ratios in analytical techniques .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound follows Fmoc-based SPPS protocols, optimized for isotopic incorporation:
-
Resin Esterification: Wang resin is functionalized with 13C/15N-labeled Fmoc-Phe-OH using MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) as an activating agent .
-
Deprotection and Coupling: Piperidine removes the Fmoc group, followed by sequential coupling of 13C/15N-labeled Fmoc-Leu-OH and Fmoc-Met-OH using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) .
-
Formylation: Ethyl formate-13C introduces the formyl group at the N-terminus under mild conditions .
Table 2: Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Typical Yield Post-HPLC | 23% (32.8 mg per batch) | |
| Reaction Time per Coupling | 2–4 hours | |
| Purity Post-Purification | >98% |
This method avoids harsh cleavage conditions (e.g., liquid HF), preserving isotopic integrity and reducing side reactions .
Applications in Biochemical Research
Metabolic Tracing and Protein Dynamics
In a landmark study, L-[1-13C,15N]-leucine was infused into human subjects to quantify forearm protein metabolism . Key findings included:
-
Leucine Deamination Rate: 388 ± 24 nmol/(100 mL·min)
-
Protein Synthesis Rate: 127 ± 11 nmol/(100 mL·min)
These metrics were derived from gas chromatography-MS (GC-MS) analysis of α-ketoisocaproic acid and CO2 isotopologues, demonstrating the compound’s utility in vivo .
Peptide Synthesis for NMR Standards
The 13C/15N-labeled tripeptide N-formyl-Met-Leu-Phe (f-MLF) serves as an NMR calibration standard due to its crystallinity and uniform isotopic enrichment . Its synthesis employs the same Fmoc-Leu-OH-13C6,15N building block, enabling precise structural determination via magic-angle spinning (MAS) NMR .
| Supplier | Package Size | Price (USD) |
|---|---|---|
| Mendel Chemicals | 100 mg | $834 |
| Isotope.com | 1 g | $3,725 |
Future Directions
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume